1,1,1-Trimethyl-3,3,3-triphenyldisiloxane
Overview
Description
1,1,1-Trimethyl-3,3,3-triphenyldisiloxane is an organosilicon compound with the linear formula C21H24OSi2 . It is a part of a collection of rare and unique chemicals .
Synthesis Analysis
A series of new hyper-cross-linked porous polymers (HCP-TTDs) were successfully prepared by the Friedel–Crafts alkylation reaction of this compound and formaldehyde dimethyl acetal (FDA) .Molecular Structure Analysis
The molecular weight of this compound is 348.5857 . The IUPAC Standard InChI is InChI=1S/C21H24OSi2/c1-23(2,3)22-24(19-13-7-4-8-14-19,20-15-9-5-10-16-20)21-17-11-6-12-18-21/h4-18H,1-3H3 .Chemical Reactions Analysis
The compound has been used in the synthesis of hyper-cross-linked porous polymers (HCP-TTDs) through the Friedel–Crafts alkylation reaction . These polymers have shown excellent adsorption capacities for organic dyes in aqueous solution .Physical and Chemical Properties Analysis
The compound is a solid substance . More specific physical and chemical properties are not available in the current resources.Scientific Research Applications
Polymerization and Rubber Manufacturing
1,3,5-Trimethyl-1,3,5-triphenylcyclotrisiloxane, closely related to 1,1,1-Trimethyl-3,3,3-triphenyldisiloxane, is primarily used in the polymerization process for manufacturing methylphenylsiloxane rubbers. These rubbers find applications in various industries due to their unique properties. The molecular weight and viscosity of the polymers depend on the purity of the cyclosiloxanes used in the process (Filippov et al., 2021).
Structural Investigations in Organometallic Chemistry
Triorganotin derivatives, including those related to this compound, are synthesized for detailed structural investigations in organometallic chemistry. These compounds help in understanding molecular structures and bonding, contributing to broader chemical research (Tzimopoulos et al., 2009).
Applications in Catalysis
Alkali metal triphenylsilyls synthesized using derivatives of this compound have been shown to catalyze regioselective hydrosilylation reactions. These reactions are important in the production of various organic compounds, and the presence of crown ethers enhances the reactivity in these catalytic processes (Leich et al., 2014).
Spectroscopy and Silicon Chemistry
In the field of silicon chemistry, this compound and its derivatives are used in spectroscopic studies to explore π-Delocalization across Si−Cphenyl bonds. Such studies provide insights into the electronic structure and bonding characteristics of silicon-containing compounds, crucial for developing new materials and catalysts (Urquhart et al., 1997).
Interaction with Inorganic Surfaces
Studies have shown that linear trimethylsilyl-terminated poly(dimethylsiloxane)s, related to this compound, can react with inorganic surfaces like silicon, titanium, and aluminum. This leads to hydrophobized surfaces and covalently attached polymer chains, a discovery that revises the understanding of the reactivity of silicones with inorganic materials (Krumpfer & McCarthy, 2011).
Properties
IUPAC Name |
trimethyl(triphenylsilyloxy)silane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24OSi2/c1-23(2,3)22-24(19-13-7-4-8-14-19,20-15-9-5-10-16-20)21-17-11-6-12-18-21/h4-18H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAKXDOWHLFKTIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24OSi2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60335047 | |
Record name | 1,1,1-Trimethyl-3,3,3-triphenyldisiloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60335047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
799-53-1 | |
Record name | 1,1,1-Trimethyl-3,3,3-triphenyldisiloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60335047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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